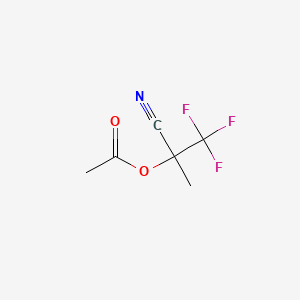
iron(3+);pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(3+);pentane-2,4-dione, also known as iron(III) acetylacetonate, is a coordination compound where iron is in the +3 oxidation state and is complexed with pentane-2,4-dione (acetylacetone). This compound is widely used in various fields due to its stability and reactivity. It is often employed as a catalyst, a precursor for the synthesis of other iron compounds, and in materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(3+);pentane-2,4-dione can be synthesized through the reaction of iron(III) chloride with pentane-2,4-dione in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
FeCl3+3C5H8O2+3NaOH→Fe(C5H7O2)3+3NaCl+3H2O
The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(3+);pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where iron(III) is reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: The ligand (pentane-2,4-dione) can be substituted by other ligands in the coordination sphere of iron.
Complexation Reactions: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange reactions often use other diketones or chelating agents.
Complexation: Reactions with other metal salts or organic ligands are typically carried out in solution under mild conditions.
Major Products
Oxidation-Reduction: Products include iron(II) or iron(IV) complexes.
Substitution: New iron complexes with different ligands.
Complexation: Mixed-metal or mixed-ligand complexes.
Applications De Recherche Scientifique
Iron(3+);pentane-2,4-dione is used in various scientific research applications:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: In studies of iron metabolism and as a model compound for iron-containing enzymes.
Medicine: Potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: In the production of advanced materials, such as magnetic nanoparticles and thin films.
Mécanisme D'action
The mechanism of action of iron(3+);pentane-2,4-dione involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center can undergo redox changes, which are crucial for catalytic activity. The pentane-2,4-dione ligand stabilizes the iron center and modulates its reactivity.
Comparaison Avec Des Composés Similaires
Iron(3+);pentane-2,4-dione can be compared with other similar compounds, such as:
Iron(II) acetylacetonate: Similar structure but with iron in the +2 oxidation state, leading to different reactivity and applications.
Cobalt(III) acetylacetonate: Similar coordination chemistry but with cobalt instead of iron, used in different catalytic processes.
Nickel(II) acetylacetonate: Another similar compound with nickel, used in electroluminescent materials and other applications.
The uniqueness of this compound lies in its stability, versatility, and wide range of applications across different fields.
Propriétés
IUPAC Name |
iron(3+);pentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Fe/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMWVXQBCBPBND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FeO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;(3Z)-3-[[4-(2-carboxylatoethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate;dihydrate](/img/structure/B8062025.png)
![disodium;(3E)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate](/img/structure/B8062028.png)
![(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide;dihydrate](/img/structure/B8062035.png)
![[(2S,4aR,6R,7S,8S,8aR)-7-acetamido-6-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B8062042.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,40R,41R,42R,43R,44R,45R,48R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8062077.png)
![3-Methyl-1-[[5-[4-(2-piperidin-1-ylethoxy)phenyl]-2-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl]amino]pyrrole-2,5-dione](/img/structure/B8062083.png)
![calcium;(4Z)-4-[(5-chloro-4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylate](/img/structure/B8062087.png)


![4-fluoro-2-[5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol](/img/structure/B8062128.png)
![(1S,2S)-2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B8062136.png)

